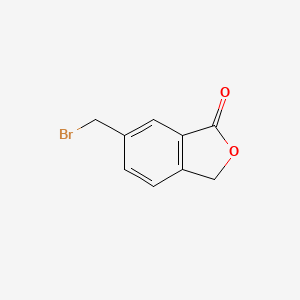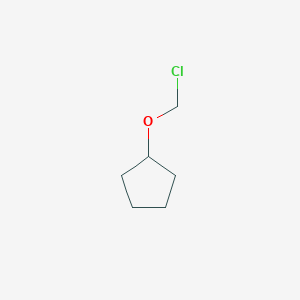
(Chloromethoxy)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromethoxy)cyclopentane is an organic compound with the molecular formula C₆H₁₁ClO. It is a chlorinated ether, often used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the chlorine atom, which makes it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Chloromethoxy)cyclopentane can be synthesized through several methods. One common method involves the reaction of cyclopentanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{Cyclopentanol} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]
Another method involves the use of phosphorus trichloride (PCl₃) as a chlorinating agent. The reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
In industrial settings, cyclopentyloxymethyl chloride is produced using large-scale chlorination processes. These processes often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to maximize yield and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Chloromethoxy)cyclopentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in cyclopentyloxymethyl chloride can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: Under basic conditions, cyclopentyloxymethyl chloride can undergo elimination to form cyclopentene.
Oxidation and Reduction: While less common, cyclopentyloxymethyl chloride can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium cyanide (KCN), and sodium methoxide (NaOCH₃). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include azides, nitriles, and ethers.
Elimination Reactions: The major product is cyclopentene.
Oxidation and Reduction: Products vary based on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(Chloromethoxy)cyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: this compound derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclopentyloxymethyl chloride primarily involves its reactivity as an electrophile. The chlorine atom is highly electronegative, making the carbon atom it is attached to susceptible to nucleophilic attack. This reactivity allows cyclopentyloxymethyl chloride to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentyl chloride: Similar in structure but lacks the ether functionality.
Cyclopentanol: The alcohol precursor to cyclopentyloxymethyl chloride.
Cyclopentyl methyl ether: Similar ether compound but without the chlorine atom.
Uniqueness
(Chloromethoxy)cyclopentane is unique due to the presence of both the ether and chloromethyl functionalities. This combination makes it a versatile reagent in organic synthesis, capable of undergoing a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C6H11ClO |
|---|---|
Peso molecular |
134.6 g/mol |
Nombre IUPAC |
chloromethoxycyclopentane |
InChI |
InChI=1S/C6H11ClO/c7-5-8-6-3-1-2-4-6/h6H,1-5H2 |
Clave InChI |
ZQZBBQNLHWBXPW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




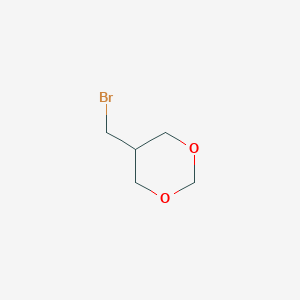
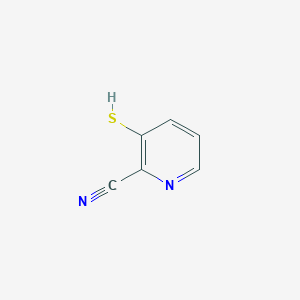
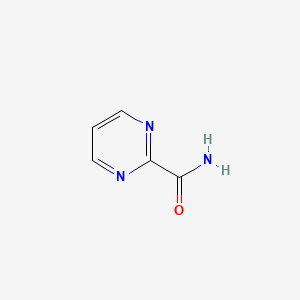
![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)
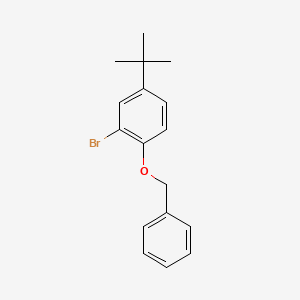
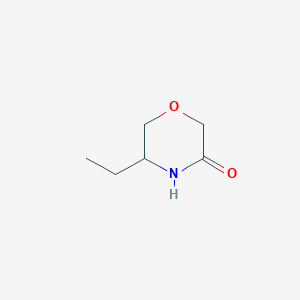

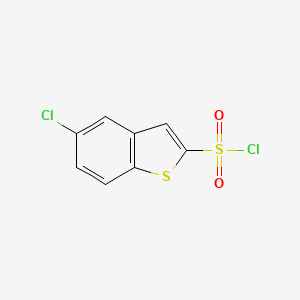
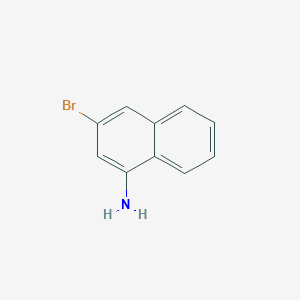
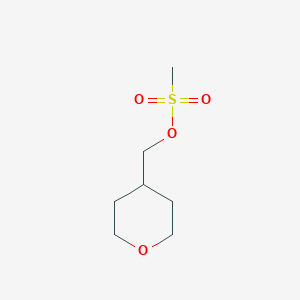
![Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate](/img/structure/B1283437.png)
